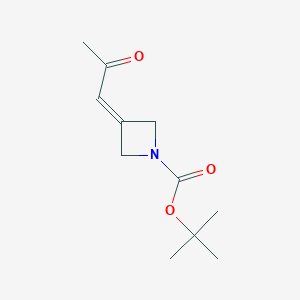

叔丁基3-(2-氧代丙基亚烷基)-1-氮杂环丁烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate” is a chemical compound with the molecular formula C11H17NO3 . It is used in research and has a molecular weight of 211.26 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate” can be represented by the SMILES stringCC(C)(OC(N1CC(C1)CC=O)=O)C . The InChI representation is 1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h5,8H,4,6-7H2,1-3H3 .

科学研究应用

- tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate serves as a valuable building block for creating spirocycles. Researchers, particularly in organic synthesis, utilize it to construct small-ring spirocyclic compounds. These spirocycles often exhibit interesting biological activities and can be further modified for drug development .

- The Carreira lab has reported that this compound readily undergoes [3+2] cycloadditions with dipolarophiles. These reactions lead to the formation of diverse spirocycles, which can be explored for their potential as bioactive molecules or structural motifs in drug design .

- tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate acts as a precursor in the synthesis of thia and oxa-azaspiro [3.4]octanes. These heterocyclic compounds have intriguing properties and find applications in medicinal chemistry and materials science .

- Enantiopure tert-butanesulfinamide, a related compound, has been widely explored due to its easy accessibility, diastereoselectivity, and recyclability. Researchers use it for large-scale reactions, asymmetric transformations, and cleavage processes. While not directly the same compound, the concept of chiral sulfinamides highlights the utility of similar functional groups .

- tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate can serve as a starting material for the synthesis of indole derivatives. Researchers have used it to create indole-based compounds with specific functionalities, potentially applicable in drug discovery and materials science .

- Although specific applications may vary, researchers interested in chemical biology, drug design, and heterocyclic chemistry can explore the reactivity and properties of this compound. Its unique structure makes it an intriguing candidate for further investigation .

Spirocyclic Synthesis

Dipolar Cycloadditions

Thia and Oxa-Azaspiro [3.4]octanes

Chiral Sulfinamide Reagents

Precursor for Indole Derivatives

Chemical Biology and Drug Development

安全和危害

The safety and hazards of “tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate” are not well-documented. Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Users are responsible for confirming product identity and/or purity .

属性

IUPAC Name |

tert-butyl 3-(2-oxopropylidene)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-8(13)5-9-6-12(7-9)10(14)15-11(2,3)4/h5H,6-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVCTNUHSKDNML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C1CN(C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2591613.png)

![N-(3,4-dimethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2591617.png)

![1-(3,4-Difluorophenyl)-3-[(2-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2591620.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2591621.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide](/img/structure/B2591623.png)